6-((1H-pyrazol-4-yl)oxy)nicotinaldehyde
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Overview
Description
6-((1H-pyrazol-4-yl)oxy)nicotinaldehyde is a compound that belongs to the class of pyrazole derivatives. . The compound features a nicotinaldehyde moiety linked to a pyrazole ring through an oxygen atom, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((1H-pyrazol-4-yl)oxy)nicotinaldehyde typically involves the reaction of 6-hydroxynicotinaldehyde with 4-hydroxy-1H-pyrazole under suitable conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the pyrazole attacks the aldehyde carbon, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to obtain high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
6-((1H-pyrazol-4-yl)oxy)nicotinaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 6-((1H-pyrazol-4-yl)oxy)nicotinic acid.
Reduction: 6-((1H-pyrazol-4-yl)oxy)nicotinalcohol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 6-((1H-pyrazol-4-yl)oxy)nicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. Additionally, the pyrazole ring can engage in hydrogen bonding and π-π interactions with biological molecules, influencing their function and stability .
Comparison with Similar Compounds
Similar Compounds
6-hydroxynicotinaldehyde: Lacks the pyrazole moiety, resulting in different reactivity and biological activity.
4-hydroxy-1H-pyrazole: Does not contain the nicotinaldehyde group, leading to distinct chemical properties.
6-((1H-pyrazol-4-yl)oxy)nicotinic acid: An oxidized form of the compound with different chemical behavior and applications.
Uniqueness
6-((1H-pyrazol-4-yl)oxy)nicotinaldehyde is unique due to the presence of both the nicotinaldehyde and pyrazole moieties, which confer a combination of reactivity and biological activity not found in the individual components. This dual functionality makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-(1H-pyrazol-4-yloxy)pyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-6-7-1-2-9(10-3-7)14-8-4-11-12-5-8/h1-6H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMUBOISXCHTPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=O)OC2=CNN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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